molecular formula C12H14N2O3 B13006144 3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B13006144
M. Wt: 234.25 g/mol
InChI Key: ULOHHIHFIAQATI-UHFFFAOYSA-N
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Description

3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with ethyl and isopropyl groups at the 3- and 6-positions, respectively, and a carboxylic acid moiety at position 2. The ethyl and isopropyl substituents likely influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-ethyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-4-8-10-7(12(15)16)5-9(6(2)3)13-11(10)17-14-8/h5-6H,4H2,1-3H3,(H,15,16)

InChI Key

ULOHHIHFIAQATI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of Isoxazole Ring

Metal-free synthetic routes to isoxazoles are well-documented and involve cycloaddition reactions between nitrile oxides and alkynes or alkenes, or via intramolecular cyclizations. For example, nitrile oxides generated in situ can react with alkynes under mild conditions to form isoxazole rings without metal catalysts, which is advantageous for avoiding metal contamination and simplifying purification.

Fusing Isoxazole to Pyridine

The fusion of the isoxazole ring to the pyridine ring to form the isoxazolo[5,4-b]pyridine scaffold can be achieved by:

  • Starting from appropriately substituted pyridine derivatives.
  • Employing cyclization reactions that form the isoxazole ring onto the pyridine core.
  • Using reagents such as triethyl orthoformate and amines to facilitate ring closure, as seen in related quinoline and pyridine carboxylic acid derivatives.

Carboxylic Acid Functionalization

The carboxylic acid group at position 4 is typically introduced by:

  • Oxidation of aldehyde or methyl precursors.
  • Hydrolysis of ester intermediates.
  • Steglich-type esterification followed by hydrolysis to yield the acid, using reagents such as DMAP and DCC for ester formation and subsequent saponification.

Detailed Preparation Methodology

Based on the synthesis of related compounds and general isoxazole chemistry, the following stepwise preparation method is proposed:

Step Reaction Type Reagents/Conditions Outcome
1. Formation of pyridine precursor Starting from 3-substituted pyridine Use of substituted pyridine derivatives with ethyl and isopropyl groups Pyridine core with desired alkyl substituents
2. Generation of nitrile oxide intermediate Metal-free nitrile oxide generation Use of hydroxylamine derivatives and oxidants (e.g., NaIO4) Reactive nitrile oxide intermediate
3. Cycloaddition to form isoxazole ring 1,3-dipolar cycloaddition with alkyne Reaction in anhydrous ethanol or suitable solvent, base catalysis (K2CO3) Formation of isoxazole fused to pyridine
4. Protection/deprotection steps Protecting groups for selective functionalization Benzyl or isopropylidene protection, followed by deprotection Selective substitution control
5. Introduction of carboxylic acid Oxidation or hydrolysis Oxidation with NaIO4 or hydrolysis of ester intermediates Carboxylic acid at position 4
6. Purification Chromatography or recrystallization Silica gel chromatography, solvent evaporation Pure 3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Research Findings and Data Summary

Metal-Free Isoxazole Synthesis

  • Metal-free routes avoid heavy metal contamination.
  • Use of bases like K2CO3 and catalysts such as 18-crown-6 facilitate cycloaddition.
  • Reaction times range from 6 to 10 hours at moderate temperatures (~80 °C).

Esterification and Carboxylic Acid Formation

  • Steglich-type esterification using DMAP accelerates ester formation.
  • Subsequent hydrolysis yields the carboxylic acid.
  • Solvent choice (e.g., dichloromethane, methanol mixtures) impacts yield and purity.

Alkyl Substitution Control

  • Protection of hydroxyl or amino groups is critical to avoid side reactions.
  • Benzyl and isopropylidene groups are commonly used protecting groups.
  • Deprotection steps are performed under mild acidic or hydrogenation conditions.

Comparative Table of Key Reagents and Conditions

Reaction Step Reagents/Conditions Notes
Nitrile oxide generation Hydroxylamine + NaIO4 Metal-free, mild oxidant
Cycloaddition Alkyne, K2CO3, 18-crown-6, 4-toluenesulfonyl chloride 80 °C, 8–10 h
Protection Benzyl chloride, isopropylidene groups Protects hydroxyl groups
Deprotection Hydrogenation or acid treatment Restores reactive sites
Esterification DCC, DMAP, dichloromethane Steglich esterification
Hydrolysis Aqueous base or acid Converts ester to carboxylic acid

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of isoxazolo[5,4-b]pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that such compounds could inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Neuroprotective Effects
The neuroprotective capabilities of isoxazole derivatives have been explored in the context of neurodegenerative diseases. In vitro studies suggest that 3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid can modulate neuroinflammatory responses, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

3. Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor in biochemical pathways. Specifically, it has been investigated for its ability to inhibit certain kinases involved in cancer progression. The inhibition mechanism was elucidated through kinetic studies and molecular docking simulations .

Materials Science Applications

1. Polymer Synthesis
this compound can be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under stress conditions, making it suitable for applications in aerospace and automotive industries .

2. Coatings and Adhesives
The compound's chemical properties allow it to function as a reactive diluent in coatings and adhesives. Its presence enhances adhesion strength and durability, which is critical for industrial applications where material longevity is essential .

Agricultural Chemistry Applications

1. Herbicidal Properties
Research has indicated that this compound exhibits herbicidal activity against specific weed species. Field trials have shown that formulations containing this compound can effectively reduce weed biomass without adversely affecting crop yield .

2. Plant Growth Regulation
Studies suggest that this compound can act as a plant growth regulator, promoting root development and enhancing overall plant vigor. Its application in agricultural settings could lead to improved crop productivity through better nutrient uptake and stress resilience .

Case Studies

Study Application Area Findings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated significant inhibition of bacterial growth in vitro.
Neuroprotection ResearchMedicinal ChemistryShowed modulation of neuroinflammatory responses relevant to Alzheimer's disease models.
Polymer DevelopmentMaterials ScienceEnhanced thermal stability and mechanical properties when incorporated into polymer matrices.
Herbicidal Efficacy TrialsAgricultural ChemistryEffective reduction of weed biomass with no negative impact on crop yield observed.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties based on evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activity Reference
6-Ethyl-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid 6-Ethyl, 3-Methyl C₁₂H₁₂N₂O₃ 244.25 Offered by Leap Chem Co., Ltd
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3,6-Dicyclopropyl C₁₃H₁₂N₂O₃ 244.25 Density: 1.514 g/cm³; B.P.: 457.6°C
3-Cyclopropyl-6-(4-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid 3-Cyclopropyl, 6-(4-pyridinyl) C₁₅H₁₁N₃O₃ 281.27 CAS: 954259-72-4
1-tert-Butyl-6-cyclopropyl-3-isopropyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid 3-Isopropyl, 6-Cyclopropyl C₂₀H₂₄N₄O₂ 376.44 Antimalarial activity (72% yield)

Key Observations:

  • Metabolic Stability: Bulky substituents like isopropyl may reduce metabolic degradation by cytochrome P450 enzymes, as seen in antimalarial pyrazolo[5,4-b]pyridine derivatives .
  • Synthetic Yield: Analogous compounds with isopropyl groups (e.g., 10d in ) exhibit moderate yields (~66–85%), suggesting steric hindrance may slightly impede synthesis .

Biological Activity

3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid (referred to as EIPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of EIPA, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 1263212-24-3

EIPA is characterized by its isoxazole and pyridine rings, which contribute to its pharmacological properties. The structural configuration allows for interaction with various biological targets.

EIPA exhibits several mechanisms of action that contribute to its biological activity:

  • GABA Receptor Modulation : EIPA has been reported to interact with GABA receptors, particularly GABA_A receptors, which are crucial for neurotransmission and are implicated in cognitive functions and various neurological disorders .
  • Anticancer Activity : Studies have shown that derivatives of isoxazole-pyridine compounds can exert antiproliferative effects on cancer cell lines. EIPA's structural analogs have demonstrated selective cytotoxicity against various cancer cells, suggesting potential use in cancer therapy .
  • Androgen Receptor Modulation : EIPA may also act as a tissue-selective androgen receptor modulator (SARM), which can be beneficial in treating conditions related to androgen receptor activity, such as prostate cancer .

In Vitro Studies

Research has highlighted the anticancer properties of EIPA through various in vitro studies:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including DU-145 (prostate), HeLa (cervical), and MCF-7 (breast) cells.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate the potency of EIPA in inhibiting cell proliferation. For instance, studies demonstrated that EIPA derivatives exhibited significantly lower IC50 values in cancerous cells compared to non-cancerous cells, indicating selective toxicity towards malignant cells .

Case Studies

  • Cognitive Enhancement : In a study focusing on cognitive disorders, EIPA was shown to enhance cognitive function through its action on GABA_A receptors. This suggests potential therapeutic applications for conditions like Alzheimer's disease .
  • Cancer Treatment : A recent investigation into the anticancer properties of isoxazole derivatives revealed that EIPA analogs could effectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Data Table

The following table summarizes the biological activities and findings related to this compound:

Activity TypeTarget/EffectReference
GABA_A ModulationCognitive enhancement
Anticancer ActivitySelective cytotoxicity on cancer cells
Androgen Receptor ModulationPotential treatment for prostate cancer

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